6-Bromo-3-nitro-2-(trifluoromethyl)pyridine CAS 1224321-68-9 properties
6-Bromo-3-nitro-2-(trifluoromethyl)pyridine CAS 1224321-68-9 properties
An in-depth technical guide on the chemical intermediate 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine (CAS: 1224321-68-9), designed for medicinal chemists, process scientists, and drug development professionals.
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are paramount. 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine (CAS: 1224321-68-9) represents a premium, orthogonally reactive scaffold[1]. By combining a cross-coupling-ready halide, a reducible nitro group, and a metabolically stable trifluoromethyl (-CF₃) moiety on a single pyridine core, this molecule enables the rapid assembly of complex biaryl systems, kinase inhibitors, and advanced insecticidal precursors[2]. This whitepaper deconstructs its physicochemical profile, mechanistic reactivity, and provides self-validating protocols for its integration into discovery workflows.
Physicochemical Profiling & Structural Logic
The utility of this compound stems directly from its calculated physicochemical properties. The synergistic electron-withdrawing effects of the -CF₃ and -NO₂ groups fundamentally alter the electronic landscape of the pyridine ring.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication in Synthesis & Design |
|---|---|---|
| CAS Number | 1224321-68-9 | Unique identifier for commercial procurement[3]. |
| Molecular Weight | 270.99 g/mol | Optimal for Fragment-Based Drug Design (FBDD)[4]. |
| Boiling Point | 254.4 ± 40.0 °C (Predicted) | Indicates low volatility; safe for high-temperature reflux[3]. |
| Density | 1.879 ± 0.06 g/cm³ (Predicted) | High density typical of polyhalogenated aromatics[3]. |
| pKa | -7.94 ± 0.22 (Predicted) | Extreme electron deficiency; the pyridine nitrogen is non-basic and will not poison metal catalysts[3]. |
Mechanistic Reactivity: The Electronic Landscape
To successfully deploy 6-bromo-3-nitro-2-(trifluoromethyl)pyridine, one must understand the causality behind its reactivity. The pyridine core is inherently electron-deficient. The addition of the C-2 trifluoromethyl group (inductive withdrawal) and the C-3 nitro group (resonance withdrawal) severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system.
This low LUMO has two critical consequences:
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Facilitated Oxidative Addition: In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the electron-poor C-6 carbon drastically accelerates the oxidative addition of Pd(0) into the C-Br bond[5].
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Orthogonal Deprotection/Reduction: The nitro group can be chemoselectively reduced to a primary amine without triggering hydrodehalogenation or defluorination, providing a nucleophilic handle for subsequent amidation or cyclization[6].
Caption: Electronic effects of substituents on the reactivity of the pyridine core.
Core Synthetic Application: Biaryl Scaffold Generation
A highly valuable application of this building block is the synthesis of 3-amino-6-aryl-2-(trifluoromethyl)pyridines . These motifs are heavily utilized as precursors for imidazo[4,5-b]pyridine-based insecticides and pharmaceuticals[2]. The workflow relies on a regioselective Suzuki coupling followed by a chemoselective nitro reduction.
Caption: Workflow for the synthesis of 3-amino-6-aryl-2-(trifluoromethyl)pyridines.
Quantitative Reaction Optimization
To ensure maximum throughput, the Suzuki-Miyaura coupling step requires precise catalyst selection. The extreme electron deficiency of the starting material can lead to catalyst deactivation if monodentate ligands are used. Bidentate ligands (like dppf) enforce a cis-geometry on the palladium center, accelerating reductive elimination and preventing off-cycle degradation[7].
Table 2: Optimization of C-6 Suzuki-Miyaura Coupling
| Entry | Precatalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 45 | Monodentate ligand leads to catalyst degradation. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 | Bidentate ligand stabilizes the active Pd(0) species. |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DMF | 100 | 72 | Bulky ligand slightly hinders the transmetalation step. |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 91 | Stronger base accelerates boronic acid activation. |
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 6-Aryl Intermediate)
Objective: Chemoselective arylation at the C-6 position.
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Setup: To an oven-dried Schlenk flask, add 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Degassing: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).
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Reaction: Heat the mixture to 90 °C under vigorous stirring for 4 hours.
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Self-Validating In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ≈ 0.6) must be completely consumed. The product spot will appear slightly lower (Rf ≈ 0.45) and exhibit intense UV absorbance at 254 nm. Causality check: If the starting material persists, the system was likely contaminated with oxygen, deactivating the Pd(0) catalyst.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the C-3 nitro group to a primary amine without defluorination.
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Setup: Dissolve the 6-aryl-3-nitro-2-(trifluoromethyl)pyridine intermediate (1.0 equiv) in EtOH/H₂O (3:1, 0.1 M).
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Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv). Causality: Iron/NH₄Cl provides a self-buffering, mildly acidic environment. This prevents the basic hydrolysis of the -CF₃ group, which can occur if harsh reductive conditions (like LiAlH₄) are used.
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Reaction: Heat to 80 °C for 2 hours.
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Self-Validating In-Process Control (IPC): TLC monitoring (Hexanes/EtOAc 2:1). The product amine is significantly more polar (Rf ≈ 0.2). Crucial Check: Stain the TLC plate with Ninhydrin and heat; the product spot will turn a distinct purple/brown, confirming the presence of a primary aliphatic/aromatic amine.
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Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot EtOAc. Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃. Dry and concentrate to yield the pure 3-amino derivative.
References
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[1] Heterocyclo containing Nitrogen - Abovchem: 6-bromo-3-nitro-2-(trifluoromethyl)pyridine, Abovchem.
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[3] 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine - ChemicalBook, ChemicalBook.
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[4] 6-bromo-3-(dimethyl)pyridine | Sigma-Aldrich, Sigma-Aldrich.
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[2] Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment, PubMed (NIH).
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[5] 6-Bromo-8-nitroimidazo[1,2-a]pyridine | 1031927-16-8, Benchchem.
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[7] Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones, ResearchGate.
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[6] Buy 3-Amino-6-bromopyridine | 13534-97-9, Smolecule.
Sources
- 1. Heterocyclo containing Nitrogen - Abovchem [abovchem.com]
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- 3. 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine | 1224321-68-9 [chemicalbook.com]
- 4. 6-bromo-3-(dimethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Bromo-8-nitroimidazo[1,2-a]pyridine | 1031927-16-8 | Benchchem [benchchem.com]
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